Aspergillomarasmine A
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Overview
Description
Aspergillomarasmine A is a polyamino acid naturally produced by the mold Aspergillus versicolor. This compound is known for its ability to inhibit antibiotic resistance enzymes, specifically New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase, making antibiotic-resistant bacteria susceptible to antibiotics . This compound is also toxic to plants, such as barley, where it is referred to as "Toxin C" .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspergillomarasmine A involves the solid-phase synthesis of its analogs, which includes structural diversification of each subunit (L-aspartic acid, L-aminopropionic acid 1, and L-aminopropionic acid 2) . The reaction conditions typically involve the use of various reagents and catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using the mold Aspergillus versicolor. The fermentation conditions, such as pH, temperature, and nutrient availability, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: Aspergillomarasmine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Aspergillomarasmine A has several scientific research applications, including:
Mechanism of Action
Aspergillomarasmine A exerts its effects by binding to the zinc ions present in the active site of metallo-beta-lactamases. This binding removes the zinc ions, thereby inhibiting the enzyme’s activity and restoring the efficacy of beta-lactam antibiotics . The molecular targets include New Delhi metallo-beta-lactamase 1 and Verona integron-encoded metallo-beta-lactamase .
Comparison with Similar Compounds
Aspergillomarasmine B: This compound is similar to aspergillomarasmine A but contains glycine instead of one of the alanine molecules.
Ethylenediamine-N,N’-disuccinic acid: This compound is a strong zinc-binder and inhibitor of metallo-beta-lactamase NDM-1.
Uniqueness: this compound is unique due to its specific ability to inhibit metallo-beta-lactamases by removing zinc ions from their active sites. This property makes it a valuable compound in the fight against antibiotic-resistant bacteria .
Properties
CAS No. |
3484-65-9 |
---|---|
Molecular Formula |
C10H17N3O8 |
Molecular Weight |
307.26 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-2-carboxyethyl]amino]-2-carboxyethyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H17N3O8/c11-4(8(16)17)2-12-6(10(20)21)3-13-5(9(18)19)1-7(14)15/h4-6,12-13H,1-3,11H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t4-,5-,6-/m0/s1 |
InChI Key |
XFTWUNOVBCHBJR-ZLUOBGJFSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)NC[C@@H](C(=O)O)NC[C@@H](C(=O)O)N)C(=O)O |
SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(C(C(=O)O)NCC(C(=O)O)NCC(C(=O)O)N)C(=O)O |
Appearance |
Solid powder |
melting_point |
230-236°C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aspergillomarasmine A; Toxin C (Pyrenophora teres); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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